4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a quinoline derivative, a sulfonyl group, an oxadiazole ring, and a furan ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,4-dihydroquinoline derivative: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Introduction of the sulfonyl group: The 3,4-dihydroquinoline derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling with the furan ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final coupling to form the benzamide: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the quinoline derivative can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the quinoline and oxadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and furan rings.
Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).
Cyclization: Cyclization reactions often require catalysts such as acids, bases, or transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline derivative may produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, in particular, may enhance its ability to interact with specific biological targets compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c27-20(23-22-25-24-21(31-22)19-8-4-14-30-19)16-9-11-17(12-10-16)32(28,29)26-13-3-6-15-5-1-2-7-18(15)26/h1-2,4-5,7-12,14H,3,6,13H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSCWARKDMHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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